molecular formula C12H22N2O4 B8579560 (R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate

(R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate

Cat. No. B8579560
M. Wt: 258.31 g/mol
InChI Key: OAFFPKBXWFPANL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-piperazine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-13-6-7-14(9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

OAFFPKBXWFPANL-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CNCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazinecarboxylate (60 g) was dissolved in AcOH (400 ml), and the solution was subjected to catalytic reduction using 10% palladium on carbon (12 g)-H2O (30 ml), in hydrogen at 3 atm for 4 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was dissolved in AcOEt (1000 ml), and the organic layer was washed with saturated aqueous NaHCO3 solution by stirring carefully to avoid foaming. The organic layer was further washed with saturated brine, and dried over anhydrous MgSO4. The solvent was evaporated under reduced pressure to give 59.2 g of ethyl 1-tert-butoxycarbonyl-2-piperazinecarboxylate as an oil (yield 97.9%).
Name
Ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazinecarboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate (69.0 g) in acetic acid (AcOH, 500 ml) was subjected to catalytic reduction using platinum dioxide (4.0 g) at 40° C. in hydrogen at 3 atm for 4 hours. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in H2O (800 ml) and the solution was washed with Et2O (500 ml×2). To the aqueous layer was added NaHCO3 to adjust the pH of the solution to 8 and the solution was extracted with AcOEt (800 ml×2). The combined organic layer was washed with saturated aqueous NaHCO3 solution and brine, dried over MgSO4 and concentrated in vacuo to give 62.8 g of ethyl 1-tert-butoxycarbonyl- piperazine-2-carboxylate as an oil.
Name
ethyl 1-tert-butoxycarbonyl-1,4,5,6-tetrahydropyrazine-2-carboxylate
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Four

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